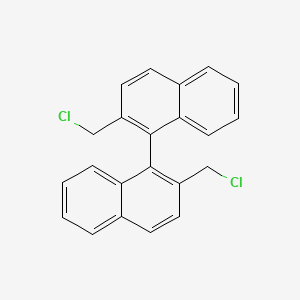
2,2'-Bis(chloromethyl)-1,1'-binaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-Bis(chloromethyl)-1,1’-binaphthalene is an organic compound with the molecular formula C22H16Cl2 It is a derivative of binaphthalene, where two chloromethyl groups are attached to the 2 and 2’ positions of the naphthalene rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Bis(chloromethyl)-1,1’-binaphthalene typically involves the chloromethylation of 1,1’-binaphthalene. One common method is the reaction of 1,1’-binaphthalene with formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction proceeds through the formation of a chloromethyl carbocation intermediate, which then reacts with the naphthalene rings to form the desired product.
Industrial Production Methods
Industrial production of 2,2’-Bis(chloromethyl)-1,1’-binaphthalene follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-Bis(chloromethyl)-1,1’-binaphthalene undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl groups can be substituted with other nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the chloromethyl groups can yield the corresponding methyl derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide, potassium thiolate, or primary amines in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of azides, thioethers, or ethers.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of methyl derivatives.
Applications De Recherche Scientifique
2,2’-Bis(chloromethyl)-1,1’-binaphthalene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Materials Science: Employed in the development of novel materials with unique electronic and optical properties.
Biology and Medicine: Investigated for its potential use in drug delivery systems and as a precursor for biologically active compounds.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of 2,2’-Bis(chloromethyl)-1,1’-binaphthalene involves its ability to undergo various chemical transformations due to the presence of reactive chloromethyl groups. These groups can participate in nucleophilic substitution reactions, allowing the compound to interact with different molecular targets. The pathways involved in these reactions depend on the specific reagents and conditions used.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-Bis(bromomethyl)-1,1’-binaphthalene: Similar structure but with bromomethyl groups instead of chloromethyl.
2,2’-Bis(methyl)-1,1’-binaphthalene: Lacks the halogen atoms, making it less reactive in substitution reactions.
1,1’-Binaphthalene: The parent compound without any substituents.
Uniqueness
2,2’-Bis(chloromethyl)-1,1’-binaphthalene is unique due to the presence of two reactive chloromethyl groups, which make it highly versatile for various chemical transformations. This reactivity distinguishes it from its analogs and makes it valuable for specific applications in synthetic chemistry and materials science.
Propriétés
Formule moléculaire |
C22H16Cl2 |
|---|---|
Poids moléculaire |
351.3 g/mol |
Nom IUPAC |
2-(chloromethyl)-1-[2-(chloromethyl)naphthalen-1-yl]naphthalene |
InChI |
InChI=1S/C22H16Cl2/c23-13-17-11-9-15-5-1-3-7-19(15)21(17)22-18(14-24)12-10-16-6-2-4-8-20(16)22/h1-12H,13-14H2 |
Clé InChI |
OYVOPWAGYAKJAZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)CCl)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Disodium;4-amino-1-[5-(dioxidophosphinothioyloxymethyl)-4-hydroxyoxolan-2-yl]pyrimidin-2-one](/img/structure/B12077500.png)
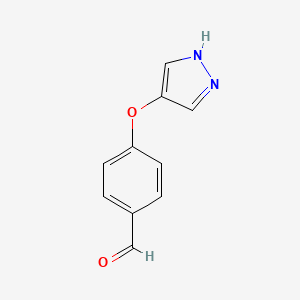
![{[4-Methoxy-3-(2,2,2-trifluoroethoxy)phenyl]methyl}(methyl)amine](/img/structure/B12077506.png)
![[(1r,4r)-4-[(Azetidin-1-yl)methyl]cyclohexyl]methanamine](/img/structure/B12077509.png)
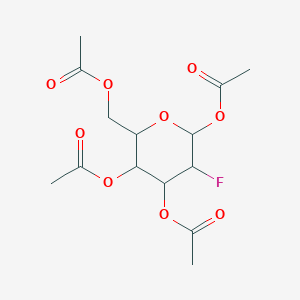
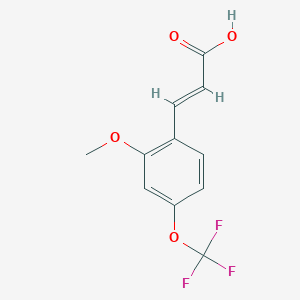
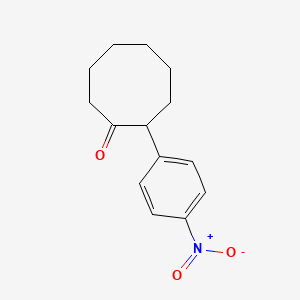

![4-Bromo-1-(2-methoxyethyl)-1H-benzo[d][1,2,3]triazole](/img/structure/B12077548.png)

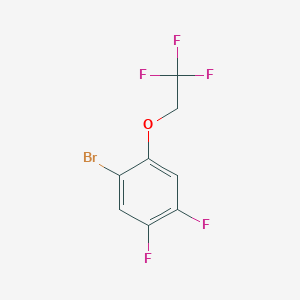

![2-amino-1-[2-[2-[2-[2-(2-amino-4-oxo-5H-imidazol-1-yl)ethylamino]ethylamino]ethylamino]ethyl]-5H-imidazol-4-one](/img/structure/B12077560.png)

